N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide is a compound with the molecular formula and a molecular weight of 337.41 g/mol. It is classified as an acetamide derivative, specifically featuring a naphthyl group attached to a diphenylacetamide structure. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics.
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide falls under the category of organic compounds, specifically amides. Its classification can be further refined into subcategories based on its functional groups and structural features, such as aromatic compounds due to the presence of naphthalene and phenyl rings.
The synthesis of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide typically involves the reaction of naphthalen-1-ylmethylamine with 2,2-diphenylacetyl chloride or an equivalent acylating agent. Various methods can be employed for this synthesis, including:
The reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity. Typically, solvents like dichloromethane or toluene are used for dissolving reactants and facilitating the reaction.
The molecular structure of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide features a central acetamide functional group flanked by two phenyl groups and a naphthalen-1-ylmethyl moiety. The arrangement allows for significant steric interactions due to the bulky diphenyl groups.
Crystallographic data indicates that the compound exhibits specific bond lengths and angles typical for amides. For instance, bond lengths involving carbon-nitrogen connections are generally around 1.33 Å, while carbon-carbon bonds in aromatic rings are approximately 1.39 Å .
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide can participate in various chemical reactions typical for amides:
The efficiency of these reactions often depends on factors such as temperature, solvent systems, and catalyst choice. For example, using cyclohexane as a solvent has been shown to enhance yields in certain hydrogenation processes .
The mechanism of action for N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide primarily revolves around its interactions within biological systems if applied in medicinal contexts. As an amide derivative, it may exhibit inhibitory effects on specific enzymes or receptors due to its structural similarity to biologically active compounds.
For example, studies indicate that similar naphthalene derivatives can interact with neurotransmitter receptors or exhibit anti-inflammatory properties through modulation of signaling pathways .
Relevant data from physical property testing protocols align with OECD guidelines for chemical testing .
N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide has several scientific uses:
The strategic incorporation of naphthalene and diphenyl moieties in N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide (CAS 329920-56-1) exemplifies advanced bioisosteric design. Bioisosteres—functional groups or atoms with similar physicochemical properties—enable optimization of pharmacokinetics and target engagement while mitigating toxicity risks. The naphthalene system serves as a rigid, planar bioisostere for biphenyl or extended phenyl systems, enhancing π-π stacking interactions with hydrophobic protein pockets through its fused aromatic scaffold [5] [9]. This is corroborated by antimicrobial studies where naphthalene-containing carboxamides exhibited submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), attributed to optimized hydrophobic binding [4].
The diphenylacetyl group acts as a conformationally restrained bioisostere for aliphatic chains, reducing entropic penalties upon target binding. Its geminal diphenyl configuration creates a sterically congested environment that mimics topological features of peptide transition states, potentially inhibiting enzymes like decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in Mycobacterium tuberculosis [6]. Computational analyses further reveal that replacing one phenyl with a pyridyl ring (a polarity-matched bioisostere) modulates electron distribution, enhancing solubility without compromising target affinity [7].
Table 1: Impact of Bioisosteric Modifications on Key Molecular Properties
Original Motif | Bioisostere | Effect on LogP | Target Affinity Shift |
---|---|---|---|
Biphenyl | Naphthalen-1-yl | +0.3 | 2.5-fold increase vs. MRSA |
Phenyl (mono) | 4-Fluorophenyl | -0.2 | Improved metabolic stability |
Aliphatic acetyl | Diphenylacetyl | +1.1 | Enhanced enzyme inhibition |
Deuterium incorporation at labile sites exemplifies isotopic bioisosterism, where C–D bonds resist cytochrome P450-mediated oxidation. While not directly applied here, this principle could stabilize the benzylic methylene linker in N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide, reducing first-pass metabolism [7]. Fluorine substitution on phenyl rings—another key tactic—would enhance membrane permeability via increased lipophilicity, as observed in trifluoromethyl-containing hydroxynaphthalenecarboxamides with nanomolar antitubercular activity [4].
Though N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide lacks heterocyclic appendages, its scaffold permits strategic fusion with benzimidazole or 1,3,4-oxadiazole to yield multitarget hybrids. Benzimidazole acts as a hydrogen-bond-directed pharmacophore, mimicking purines in kinase interactions. Silver N-heterocyclic carbene (Ag–NHC) complexes bearing naphthalen-1-ylmethyl substituents demonstrate exceptional antimicrobial activity, confirming the naphthalene-benzimidazole synergy [8]. Hybridizing the diphenylacetamide core with benzimidazole at the amide nitrogen could yield compounds targeting bacterial cell wall synthesis and DNA gyrase simultaneously.
1,3,4-Oxadiazole introduces bivalent electronic effects: its oxygen atoms enhance water solubility, while the nitrogen-rich ring coordinates metal ions in bacterial enzymes. Although not present in the parent molecule, substituting the acetamide carbonyl with an oxadiazole would maintain planar geometry while altering electronic distribution. This is evidenced by hydroxynaphthalenecarboxamides where carboxamide-to-oxadiazole swaps retained antimycobacterial efficacy but improved metabolic stability [4]. Molecular modeling suggests that such hybrids occupy distinct subpockets in DprE1, with the naphthalene moiety inserting into a deep hydrophobic cleft and oxadiazole forming salt bridges with Arg318 [6].
Table 2: Hybrid Pharmacophores with Naphthalene/Diphenyl Motifs
Pharmacophore Hybrid | Biological Activity | Targets Engaged |
---|---|---|
Naphthalene-2-carboxamide + Benzimidazole | MIC = 0.68 µM vs. MRSA | DNA gyrase, β-ketoacyl-ACP synthase |
Diphenylacetyl + 1,3,4-Oxadiazole | MIC = 1.0 µM vs. M. tuberculosis | DprE1, CYP121 |
N-(naphthalen-1-ylmethyl)acetamide + Purine | MIC = 4 µM vs. Mtb | DprE1, ATP-binding sites |
The amide linker in N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide is pivotal for conformational control, enabling cis/trans isomerism to adapt to diverse target geometries. Cyclization into benzimidazole would rigidify this linker, potentially boosting selectivity for targets like fungal lanosterol demethylase [8]. Conversely, 1,3,4-oxadiazole introduces rotational freedom, beneficial for allosteric site penetration in protein kinases [4].
The molecular architecture of N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide intrinsically supports MTDL development. Its naphthalene unit disrupts bacterial membranes via hydrophobic intercalation, while the diphenylacetamide moiety inhibits enzymes through transition-state mimicry. This dual mechanism aligns with confirmed MTDLs like 3-hydroxynaphthalene-2-carboxamides, which inhibit M. tuberculosis DprE1 and MRSA penicillin-binding proteins simultaneously [4] [6]. Principal component analysis (PCA) of similar carboxamides revealed orthogonal property axes: lipophilicity (governed by naphthalene) and electronic parameters (modulated by phenyl substituents), enabling navigation of distinct target spaces [4].
Quantitative similarity-activity landscape (SALI) modeling indicates that N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide occupies a topographic saddle point—minor modifications yield significant activity cliffs. For instance, replacing naphthalen-1-yl with naphthalen-2-yl alters vector orientation, diminishing antistaphylococcal activity by 8-fold due to suboptimal hydrophobic contact [4] [9]. Conversely, adding electron-withdrawing trifluoromethyl groups to diphenyl rings enhances potency against drug-resistant tuberculosis, as confirmed by neural network QSAR models [4].
Table 3: Multitarget Activity Profiles of Structural Analogs
Structural Feature | Activity vs. MRSA | Activity vs. Mtb | Putative Targets |
---|---|---|---|
Naphthalen-1-yl core | MIC = 26.7 µM | MIC > 50 µM | Membrane integrity, β-lactamases |
3,5-Bis(trifluoromethyl)phenyl | MIC = 0.16 µM | MIC = 10 µM | DprE1, ATP synthase |
4-Bromo-3-fluorophenyl | Synergy with ciprofloxacin | Inactive | DNA gyrase, efflux pumps |
Synergistic effects are achievable by combining this scaffold with fluoroquinolones. The naphthalene-1-ylmethyl group in N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide may block efflux pumps via competitive inhibition, enhancing intracellular accumulation of ciprofloxacin—a phenomenon observed with bromo/fluoro-substituted carboxamides [4]. Molecular dynamics simulations further suggest that the diphenylacetyl group mimics decaprenylphosphoryl moieties, competitively inhibiting DprE1 in mycobacterial cell wall synthesis [6]. Thus, strategic functionalization transforms this scaffold into a polypharmacological warhead against drug-resistant pathogens.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8